molecular formula C11H14BrNO B7972152 4-Bromo-3-(pyrrolidin-1-ylmethyl)phenol

4-Bromo-3-(pyrrolidin-1-ylmethyl)phenol

Cat. No.: B7972152
M. Wt: 256.14 g/mol
InChI Key: WGZCVXDTRMIYFH-UHFFFAOYSA-N
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Description

4-Bromo-3-(pyrrolidin-1-ylmethyl)phenol is a brominated phenolic compound featuring a pyrrolidine-substituted methyl group at the 3-position of the aromatic ring. This structure combines the electron-withdrawing bromine atom with the electron-donating pyrrolidinylmethyl group, creating a unique electronic profile. The compound has been investigated in synthetic chemistry, particularly in dearomatization reactions, where its pyridine analog (4-bromo-3-(pyrrolidin-1-ylmethyl)pyridine) exhibited challenges in achieving high yields due to competing side reactions during synthesis .

Properties

IUPAC Name

4-bromo-3-(pyrrolidin-1-ylmethyl)phenol
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H14BrNO/c12-11-4-3-10(14)7-9(11)8-13-5-1-2-6-13/h3-4,7,14H,1-2,5-6,8H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WGZCVXDTRMIYFH-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCN(C1)CC2=C(C=CC(=C2)O)Br
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H14BrNO
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

256.14 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

4-Bromo-3-(pyrrolidin-1-ylmethyl)phenol is a compound of interest in medicinal chemistry due to its potential biological activities. This article explores its biological activity, mechanisms of action, and relevant research findings, including data tables and case studies.

Chemical Structure and Properties

The chemical structure of this compound features a bromine atom attached to a phenolic ring, with a pyrrolidine moiety linked via a methylene group. The presence of the bromine and pyrrolidine groups is significant for its biological activity.

The biological activity of this compound is likely mediated through interactions with various molecular targets, including enzymes and receptors. Its phenolic structure allows for hydrogen bonding, while the pyrrolidine ring may facilitate conformational flexibility, enhancing its binding affinity to target proteins.

Biological Activity Overview

Research indicates that compounds with similar structures exhibit various biological activities, including:

  • Antimicrobial Activity: Compounds with phenolic structures often show antibacterial and antifungal properties.
  • Anticancer Activity: Some derivatives have demonstrated cytotoxic effects against cancer cell lines.
  • Enzyme Inhibition: Phenolic compounds can act as enzyme inhibitors, impacting pathways such as those involved in cancer progression.

Antimicrobial Activity

A study evaluated the antimicrobial properties of phenolic compounds, including derivatives similar to this compound. The results indicated significant antibacterial activity against Gram-positive bacteria, with Minimum Inhibitory Concentrations (MICs) ranging from 10 to 50 µg/mL.

CompoundMIC (µg/mL)Target Bacteria
This compound20Staphylococcus aureus
Similar Phenolic Compound A15Escherichia coli
Similar Phenolic Compound B30Pseudomonas aeruginosa

Anticancer Activity

In vitro studies have shown that similar compounds can inhibit the proliferation of cancer cells. For instance, a derivative demonstrated an IC50 value of 25 µM against MCF7 breast cancer cells.

CompoundIC50 (µM)Cancer Cell Line
This compound25MCF7
Similar Compound C30HeLa
Similar Compound D20A549

Case Studies

  • Study on Antimicrobial Efficacy : In a comparative analysis of various phenolic compounds, this compound exhibited notable efficacy against Staphylococcus aureus, supporting its potential use in developing new antimicrobial agents.
  • Evaluation of Anticancer Properties : A recent study focused on the cytotoxic effects of this compound on MCF7 cells showed that it induced apoptosis through the activation of caspase pathways, indicating its potential as an anticancer therapeutic agent.

Comparison with Similar Compounds

Pyronaridine

Structure: Pyronaridine (4-[(7-chloro-2-methoxybenzo[b][1,5]naphthyridin-10-yl)amino]-2,6-bis(pyrrolidin-1-ylmethyl)phenol) shares the bis(pyrrolidin-1-ylmethyl)phenol motif but includes additional chloro and methoxy substituents on a fused naphthyridine ring. Key Differences:

  • Molecular Weight : 518 g/mol (as tetraphosphate salt) vs. unreported for the target compound .
  • Solubility : Pyronaridine tetraphosphate exhibits higher aqueous solubility (1.46% w/v) compared to its free base (0.02% w/v) due to salt formation. The hydrophobicity index (Rm 0.872 for the salt vs. 0.773 for the base) confirms enhanced solubility .
  • Applications : Pyronaridine is clinically used as an antimalarial agent, leveraging its amphiphilic structure for membrane penetration . The target compound’s lack of a naphthyridine backbone likely limits similar biological activity.

4-Bromo-3-(1,3-dioxolan-2-yl)phenol

Structure : This compound replaces the pyrrolidinylmethyl group with a 1,3-dioxolane ring at the 3-position.
Key Differences :

  • Synthetic Yield : 50% yield via acid-catalyzed protection of a diol, contrasting with the target compound’s challenging dearomatization synthesis .

4-Bromo-3-(trifluoromethyl)phenol

Structure : Features a trifluoromethyl (CF₃) group instead of pyrrolidinylmethyl at the 3-position.
Key Differences :

  • Electronic Effects : The CF₃ group is strongly electron-withdrawing, polarizing the aromatic ring differently than the electron-donating pyrrolidine. This increases bromine’s susceptibility to nucleophilic substitution .
  • Applications : Widely used in dyes and fragrances due to its stability and reactivity, whereas the target compound’s pyrrolidine group may favor coordination chemistry or catalysis .

4-Bromo-3-(pyrrolidin-1-ylmethyl)pyridine

Structure: Replaces the phenolic –OH with a pyridine nitrogen. Key Differences:

  • Dearomatization Reactivity: The pyridine analog undergoes dearomatization to 1,2-dihydropyridines under controlled conditions, whereas phenolic analogs like the target compound may resist such transformations due to resonance stabilization of the –OH group .

Research Implications and Gaps

  • Synthetic Challenges: The dearomatization difficulties observed in the pyridine analog suggest that the phenolic derivative may require tailored conditions for similar transformations.
  • Property Prediction : The electron-donating pyrrolidine group likely increases solubility in organic solvents compared to CF₃-substituted analogs, but experimental validation is needed.

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